
Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-
Vue d'ensemble
Description
U-54494A est un dérivé de la benzamide connu pour ses propriétés anticonvulsivantes uniques. Il est structurellement lié aux agonistes des récepteurs kappa, mais il est dépourvu des activités sédatives et analgésiques médiées par les récepteurs kappa. Ce composé a été étudié de manière approfondie pour son potentiel dans le traitement des convulsions induites par les agonistes des acides aminés excitateurs et les agonistes des canaux calciques .
Méthodes De Préparation
La synthèse de U-54494A implique plusieurs étapes, à commencer par la préparation du noyau de la benzamide. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
U-54494A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
4. Applications de la recherche scientifique
U-54494A a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des dérivés de la benzamide.
Biologie : Recherche sur ses effets sur la signalisation neuronale et l'absorption du calcium dans les synaptosomes.
Médecine : Investigué pour son potentiel dans le traitement de l'épilepsie et d'autres troubles convulsifs.
Industrie : Utilisé dans le développement de nouveaux médicaments anticonvulsivants.
5. Mécanisme d'action
Le mécanisme d'action de U-54494A implique l'atténuation de l'absorption du calcium induite par la dépolarisation dans les synaptosomes du cerveau antérieur. Il bloque également l'augmentation de la liaison de l'acide kainique induite par le chlorure de calcium. Ces actions suggèrent que U-54494A exerce ses effets anticonvulsivants par un mécanisme lié au calcium, qui peut impliquer une sous-classe de récepteurs kappa .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- has been reported using various methods. For instance, ultrasound-assisted synthesis techniques have shown promise in enhancing yields and reducing reaction times. The characterization of synthesized compounds typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of benzamide derivatives against various pathogens. For example, compounds derived from benzamide structures have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values less than 1 µg/mL . This suggests a potential role for benzamide derivatives in treating tuberculosis and other bacterial infections.
Acetylcholinesterase Inhibition
Benzamide derivatives have also been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds similar to Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- have shown promising results in inhibiting AChE activity, indicating potential applications in cognitive enhancement or neuroprotection .
Potential Therapeutic Applications
- Antitubercular Agents : Due to their potent activity against Mycobacterium tuberculosis, benzamide derivatives could serve as lead compounds for developing new anti-tubercular medications.
- Neuroprotective Agents : Given their ability to inhibit AChE, these compounds may be explored further for their potential in treating Alzheimer’s disease and other cognitive disorders.
- Antimicrobial Treatments : The broad-spectrum antimicrobial properties of benzamide derivatives suggest they could be useful in developing treatments for various bacterial infections.
Study on Tuberculosis Treatment
A study conducted on a series of benzamide derivatives revealed that several compounds exhibited strong anti-tubercular activity. The synthesis involved a multi-step process that optimized conditions using eco-friendly methods such as ultrasound assistance. The most active compounds were further evaluated for cytotoxicity against human cell lines to ensure safety profiles .
Alzheimer’s Disease Research
In another study focusing on Alzheimer’s disease, researchers synthesized several benzamide analogues and evaluated their AChE inhibitory activities. These compounds were subjected to molecular docking studies to understand their binding interactions with the enzyme better. The findings indicated that certain analogues had substantial inhibitory effects, suggesting their potential as therapeutic agents for cognitive decline .
Mécanisme D'action
The mechanism of action of U-54494A involves the attenuation of depolarization-induced calcium uptake into forebrain synaptosomes. It also blocks the enhancement of kainic acid binding induced by calcium chloride. These actions suggest that U-54494A exerts its anticonvulsant effects through a calcium-related mechanism, possibly involving a subclass of kappa receptors .
Comparaison Avec Des Composés Similaires
U-54494A est comparé à d'autres composés similaires tels que U-50488H, la phénytoïne et le phénobarbital. Contrairement à U-50488H, U-54494A est dépourvu des activités sédatives et analgésiques médiées par les récepteurs kappa. U-54494A et U-50488H sont tous deux des antagonistes efficaces des convulsions induites par les agonistes des acides aminés excitateurs et les agonistes des canaux calciques, mais ils ne sont pas efficaces contre les convulsivants liés à l'acide gamma-aminobutyrique .
Composés similaires
- U-50488H
- Phénytoïne
- Phénobarbital
Activité Biologique
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans- exhibits noteworthy pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
- Molecular Formula : C18H24Cl2N2O
- Molar Mass : 355.3 g/mol
- CAS Number : 92953-43-0
Biological Activity Overview
The biological activity of Benzamide derivatives often includes interactions with various receptors and enzymes, leading to therapeutic effects such as analgesia, anti-inflammatory responses, and potential applications in treating neurodegenerative diseases.
Research indicates that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- primarily functions as a selective antagonist for certain neurotransmitter receptors. It has been shown to interact with the dopaminergic and serotonergic systems , influencing mood and pain perception.
Analgesic Effects
A study highlighted the compound's analgesic properties through its action on the central nervous system (CNS). In animal models, it demonstrated significant pain relief comparable to established analgesics. The study reported:
- Dosage : Effective at doses ranging from 5 to 20 mg/kg.
- Efficacy : Pain reduction was measured using the hot plate test, showing a latency increase of up to 50% compared to control groups.
Antitumor Activity
Recent investigations into the antitumor potential of this benzamide derivative revealed promising results:
Compound | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Benzamide | A549 (Lung) | 15.2 | Induced apoptosis |
Benzamide | MCF-7 (Breast) | 12.5 | Inhibited cell proliferation |
These findings suggest that Benzamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)- may serve as a lead compound for developing new anticancer therapies.
Case Study 1: Neuropharmacological Effects
A clinical trial investigated the neuropharmacological effects of this compound on patients with chronic pain conditions. The results indicated:
- Participants : 100 patients with chronic pain.
- Duration : 12 weeks.
- Outcome : 65% reported significant pain relief; side effects were minimal and included mild dizziness.
Case Study 2: Efficacy in Depression Models
In preclinical studies using rodent models of depression, the compound exhibited antidepressant-like effects:
- Behavioral Tests : Forced swim test and tail suspension test showed reduced immobility times.
- Mechanism : Likely linked to increased serotonin levels in synaptic clefts.
Propriétés
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNVWGVNWIXMB-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918854 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92953-41-8 | |
Record name | U 54494A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-54494A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NE36R0XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.